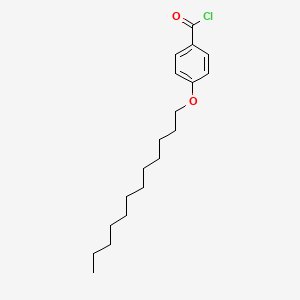

4-Dodecyloxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-dodecoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCIJWYCQZVLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508030 | |

| Record name | 4-(Dodecyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50909-50-7 | |

| Record name | 4-(Dodecyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis

In the field of organic synthesis, 4-dodecyloxybenzoyl chloride serves as a critical building block, primarily utilized in esterification and amidation reactions. Its reactivity stems from the acyl chloride group, which readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. This reactivity is harnessed by chemists to introduce the 4-dodecyloxybenzoyl moiety into a wide array of molecular architectures.

A common synthetic route to this compound involves the treatment of 4-dodecyloxybenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comrsc.org The resulting acid chloride is often used immediately in subsequent reactions without extensive purification. rsc.org This straightforward synthesis, coupled with its versatile reactivity, underpins its significance in multi-step organic syntheses. For instance, it has been instrumental in the preparation of photosensitive bent-core compounds, where it is reacted with hydroxyl-containing structures to form ester linkages. mdpi.com

Foundational Role in Advanced Materials Science Research

The true impact of 4-dodecyloxybenzoyl chloride becomes evident in the field of materials science, where the long dodecyl chain is crucial for inducing self-assembly and creating ordered supramolecular structures. wikipedia.orgjournaljmsrr.comidu.ac.idopenaccessjournals.com This has led to its extensive use in the development of liquid crystals, dendrimers, and other functional materials.

Researchers have successfully incorporated this compound into the synthesis of bowlic liquid crystals. core.ac.uk In these complex structures, the rigid core is functionalized with flexible side chains derived from this compound, and the interplay between these components leads to the formation of mesophases. core.ac.uk Similarly, it is a key reagent in the creation of dendrimers, which are highly branched, well-defined macromolecules. The surface of poly(propylene imine) dendrimers has been functionalized with 4-dodecyloxybenzoyl groups, leading to materials with potential applications in catalysis and drug delivery. researchgate.netresearchgate.netacs.org

The dodecyloxy chain also imparts amphiphilic properties to molecules, enabling the formation of vesicles and other self-assembled structures in aqueous solutions. A notable example is the synthesis of sodium N-(4-dodecyloxybenzoyl)-l-valinate, an N-acylamino acid surfactant that spontaneously forms vesicles and chiral aggregates in water. acs.orgacs.org

Overview of Current Research Trajectories and Evolving Paradigms

Established Synthetic Pathways for the Compound

The conversion of 4-dodecyloxybenzoic acid to its corresponding acyl chloride is a critical step in its utilization for further chemical synthesis. This transformation is typically achieved through the use of specific chlorinating agents.

Carboxylic Acid Chlorination Techniques utilizing Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard and widely used method for the preparation of acyl chlorides. libretexts.orgebsco.com This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. libretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org

In a typical procedure, 4-dodecyloxybenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating or refluxing, to ensure the reaction goes to completion. google.com The excess thionyl chloride can then be removed by distillation, leaving the desired this compound. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | libretexts.orgebsco.com |

| Solvent | Often neat (excess SOCl₂) or an inert solvent like chloroform (B151607) or petroleum ether | google.com |

| Temperature | Heating/reflux may be required | google.com |

| Work-up | Distillation to remove excess SOCl₂ and byproducts | google.com |

Alternative Chlorinating Agents and Methodological Comparisons (e.g., Oxalyl Chloride)

Oxalyl chloride ((COCl)₂) serves as an effective alternative to thionyl chloride for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgsciencemadness.org The reaction with oxalyl chloride is often faster and can be performed under milder conditions, sometimes at room temperature. chem-soc.si A catalytic amount of N,N-dimethylformamide (DMF) is frequently used to facilitate this conversion. chem-soc.siorgsyn.org The mechanism involves the formation of an imidoyl chloride intermediate from DMF and oxalyl chloride, which is the active chlorinating species. wikipedia.org

The primary byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂) and carbon monoxide (CO), which are also gases, simplifying product isolation. sciencemadness.org While both thionyl chloride and oxalyl chloride are effective, the choice between them can depend on the specific substrate and desired reaction conditions. Oxalyl chloride is sometimes preferred for its milder reaction profile. chem-soc.si

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the stoichiometry of the reactants, reaction temperature, and reaction time. whiterose.ac.uk Using a slight excess of the chlorinating agent can help drive the reaction to completion. google.com

For reactions involving thionyl chloride, the addition of a catalyst is not always necessary, but for oxalyl chloride, a catalytic amount of DMF is often essential for an efficient reaction. chem-soc.siorgsyn.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating. Furthermore, ensuring the absence of water is critical, as both thionyl chloride and oxalyl chloride react with water, which would consume the reagent and lead to lower yields. sciencemadness.org

Preparative Routes to Dodecyloxybenzoyl Precursors

The synthesis of this compound begins with the preparation of its precursor, 4-dodecyloxybenzoic acid. This is typically achieved through the etherification of a phenolic starting material.

Alkoxybenzoic Acid Derivatization Routes from Phenolic Esters

A common and effective method for synthesizing 4-dodecyloxybenzoic acid is through the Williamson ether synthesis. wikipedia.orgnumberanalytics.com This reaction involves the alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. wikipedia.org For the synthesis of 4-dodecyloxybenzoic acid, a suitable starting material is an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719). tubitak.gov.tr

The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. tubitak.gov.tr This nucleophilic phenoxide then reacts with an alkylating agent containing the dodecyl chain, typically 1-bromododecane, in an Sₙ2 reaction to form the ether linkage. wikipedia.orgtubitak.gov.tr The reaction is usually carried out in a polar aprotic solvent like 2-butanone (B6335102) and may require refluxing for an extended period to ensure complete reaction. tubitak.gov.tr Following the etherification, the ester group is hydrolyzed, typically using a strong base like sodium hydroxide (B78521) in an ethanol-water mixture, to yield the desired 4-dodecyloxybenzoic acid. tubitak.gov.tr

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Ethyl 4-hydroxybenzoate | 1-Bromododecane | K₂CO₃ | 2-Butanone | Reflux, 24 h | tubitak.gov.tr |

Synthesis of Dodecyl Chain-Containing Intermediates

The availability of a suitable dodecyl-containing intermediate is essential for the Williamson ether synthesis described above. 1-Bromododecane is a commonly used alkylating agent for this purpose. tubitak.gov.tr Alternatively, other dodecyl derivatives with good leaving groups, such as dodecyl tosylate, can also be employed. wikipedia.org

The synthesis of these dodecyl intermediates often starts from n-dodecanol (dodecyl alcohol). For instance, n-dodecanol can be converted to n-dodecyl chloride by reacting it with thionyl chloride. google.com This reaction provides an alternative alkylating agent for the etherification step. The choice of the dodecyl intermediate can depend on factors like commercial availability, cost, and reactivity in the subsequent ether synthesis step.

Acylation Reactions and Esterification Mechanisms

Acylation reactions are a cornerstone of the synthetic utility of this compound. These reactions involve the introduction of the 4-dodecyloxybenzoyl group into other molecules, most notably through the formation of ester and amide bonds. allen.in

The reaction of this compound with phenols, known as phenolic acylation, is a key method for creating ester linkages. docbrown.info This process is particularly important in the development of mesogens, which are the fundamental components of liquid crystals. The long dodecyloxy chain of the molecule provides the necessary molecular shape and intermolecular interactions for the formation of liquid crystalline phases. researchgate.net For instance, hexa(4-dodecyloxybenzoyl)cyclotricatechylene, a type of bowlic liquid crystal, is synthesized by reacting 4-dodecyloxybenzoic acid with thionyl chloride to form the acyl chloride in situ, which then reacts with cyclotricatechylene. core.ac.uk

The synthesis of various mesogenic compounds often involves the esterification of phenolic hydroxyl groups with this compound. For example, new mesogenic homologous series with an azo central linkage have been synthesized by esterifying the terminal phenolic -OH groups with 4-n-alkoxybenzoyl chlorides, including the dodecyloxy derivative. researchgate.net Similarly, the synthesis of certain 1,3,4-oxadiazole (B1194373) derivatives involves the reaction of a precursor with this compound to form an ester linkage, resulting in molecules with liquid crystalline properties. rsc.org

Table 1: Examples of Mesogens Synthesized via Phenolic Acylation with this compound

| Mesogen Class | Phenolic Precursor | Resulting Compound | Reference |

| Bowlic Liquid Crystals | Cyclotricatechylene | Hexa(4-dodecyloxybenzoyl)cyclotricatechylene | core.ac.uk |

| Azo-based Mesogens | Resorcinol derivatives | 4-n-alkoxybenzoyl ester derivatives | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | 2,5-Bis[4-(4-dodecyloxybenzoyloxy)phenyl]-1,3,4-oxadiazole | rsc.org |

The acylation of phenols with acyl chlorides like this compound generally proceeds through a nucleophilic acyl substitution mechanism. docbrown.info The reaction is often facilitated by a base, such as pyridine (B92270), which acts as a catalyst and also neutralizes the hydrochloric acid byproduct. core.ac.uk

The general mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.info

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled. libretexts.org

Deprotonation: A base removes the proton from the phenolic oxygen to yield the final ester product and the protonated base. docbrown.info

In some cases, particularly in Friedel-Crafts acylation where an aromatic ring is acylated, a Lewis acid catalyst like aluminum chloride (AlCl₃) is employed. sigmaaldrich.cnnumberanalytics.com The catalyst activates the acyl chloride by forming an acylium ion, which is a potent electrophile. allen.innumberanalytics.com

Amidation and Related Nitrogen-Containing Compound Syntheses

The reaction of this compound with amines or other nitrogen-containing nucleophiles leads to the formation of amides and related derivatives. This is another significant application of this compound in organic synthesis. libretexts.org

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted benzamides. This reaction is a type of nucleophilic acyl substitution, analogous to esterification. The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions. chemistrystudent.com For example, N,N'-bis(4-dodecyloxybenzoyl)benzamide has been synthesized from this compound. qau.edu.pk

Furthermore, the reaction with hydrazine (B178648) or its derivatives yields hydrazides. These compounds can serve as precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. For instance, N-[4-(4'-alkoxy)benzoyloxybenzylidene]-N'-[4''-alkoxybenzoyl]hydrazines have been synthesized, where one of the alkoxy groups can be a dodecyloxy group. researchgate.net The synthesis of N-(4-(hydrazinecarbonyl)phenyl)benzamide derivatives has also been reported, which involves the reaction of a substituted benzoyl chloride with a hydrazine derivative. nih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives from this compound

| Reactant | Product Type | Specific Example | Reference |

| Amine | Benzamide (B126) | N,N'-bis(4-dodecyloxybenzoyl)benzamide | qau.edu.pk |

| Hydrazine Derivative | Hydrazide | N-[4-(4'-dodecyloxy)benzoyloxybenzylidene]-N'-[4''-alkoxybenzoyl]hydrazine | researchgate.net |

| Amino Acid | N-acylamino acid | Sodium N-(4-dodecyloxybenzoyl)-l-valinate | acs.org |

This compound can be employed in the synthesis of macrocyclic amides. These large-ring structures are typically formed through intramolecular or intermolecular amidation reactions under high-dilution conditions to favor cyclization over polymerization. mdpi.com The synthesis often involves reacting a diamine with a diacyl chloride, where this compound could be a precursor to the diacyl chloride or used to functionalize a pre-formed macrocycle. The long dodecyloxy chains can impart specific solubility properties or induce self-assembly in the resulting macrocycles. While direct examples of this compound in macrocyclic amide synthesis are not prevalent in the searched literature, the principles of macrocyclization using acyl chlorides are well-established. mdpi.comresearchgate.net Anion-templated amide bond formation is a known strategy to improve the efficiency of macrocyclization. nih.gov

Polymerization and Oligomerization Pathways

While this compound is primarily used as a building block for discrete molecules, it can also be involved in polymerization and oligomerization reactions. The bifunctional nature of molecules derived from it can lead to the formation of polymers. For example, if this compound is reacted with a di- or poly-functional phenol or amine, polyesters or polyamides can be synthesized.

The synthesis of bowlic liquid crystals from cyclotricatechylene and this compound is an example of an oligomerization where six acyl chloride molecules react with a core molecule. core.ac.uk Although this results in a well-defined oligomer rather than a polymer with a repeating unit distribution, it illustrates the potential for forming larger molecular assemblies. The long alkyl chains are crucial for inducing the liquid crystalline properties in these materials.

Condensation Polymerization Approaches for Polymeric Liquid Crystals

Condensation polymerization is a principal strategy for synthesizing polymers incorporating the 4-dodecyloxybenzoyl moiety to create liquid crystal polymers (LCPs). In this approach, the this compound can react with difunctional or polyfunctional monomers, such as diols or diamines, to form polyesters and polyamides. The rigid benzoyl core acts as a mesogenic unit, while the flexible dodecyloxy chain provides the necessary molecular mobility and anisotropic packing for the formation of liquid crystalline mesophases.

These polymers can be classified as main-chain liquid crystal polymers (MCLCPs) if the mesogenic unit is part of the polymer backbone, or side-chain liquid crystal polymers (SCLCPs) if the mesogen is attached as a pendant group. mdpi.com For SCLCPs, a common method involves first synthesizing a monomer by reacting this compound with a molecule containing a polymerizable group (like a vinyl or acrylic group) and a hydroxyl group. This monomer is then polymerized, often via free-radical polymerization. openaccessjournals.com The flexible spacer often used to decouple the motion of the polymer main chain from the mesogenic side groups is crucial for the formation of well-ordered liquid crystal phases. openaccessjournals.com

| Polymer Type | Monomers | Polymerization Method | Resulting Phase |

| Poly(amide hydrazide) | N,N'-bis(4-aminobenzoyl) hydrazine, Terephthaloyl chloride | Low-temperature polycondensation | Lyotropic Liquid Crystal |

| Polyesteramide | 4,4'-(terephthaloyldiaminedibenzoic chloride), DL-1,2-dodecanediol | Condensation reaction | Cholesteric Liquid Crystal |

| Side-Chain LCP | Acrylic monomer with pendant 4-dodecyloxybenzoyl group | Free-radical polymerization | Nematic, Smectic |

Integration into Oligothiophene and Other Conjugated Polymeric Architectures

The 4-dodecyloxybenzoyl group can be strategically integrated into conjugated polymer systems, particularly those based on oligothiophenes, to influence their solubility, self-assembly, and electronic properties. While direct polymerization using the acyl chloride might be less common for building the main chain of conjugated polymers, it is frequently used to attach the 4-dodecyloxybenzoyl moiety as a side group or at the terminus of the conjugated segment.

A common synthetic strategy involves a multi-step process where a thiophene-containing building block is first functionalized. For instance, a thiophene (B33073) derivative with an amino or hydroxyl group can be reacted with this compound to form an amide or ester linkage. This functionalized thiophene monomer can then be polymerized or coupled with other thiophene units using methods like Stille or Suzuki coupling. rsc.orgmdpi.com These coupling reactions are standard procedures for constructing well-defined oligothiophene and polythiophene architectures. umons.ac.be

The introduction of the 4-dodecyloxybenzoyl group serves several purposes. The long alkyl chain enhances the solubility of the otherwise rigid and often insoluble oligothiophenes in common organic solvents, which is crucial for solution-based processing and device fabrication. scispace.com Furthermore, the benzoyl group, coupled with the long dodecyloxy chain, can induce self-assembly into ordered structures, which is beneficial for applications in organic electronics where charge transport is highly dependent on molecular packing. beilstein-journals.org Research into trialkoxybenzamide-functionalized quaterthiophenes has shown that such molecules can act as "supergelators," forming gels in various solvents at very low concentrations due to a favorable balance between self-assembly and solubility. beilstein-journals.org

Copolymerization Strategies in Material Design

Copolymerization is a versatile technique used to fine-tune the properties of materials by combining two or more different monomer units into a single polymer chain. byjus.comwikipedia.org In the context of this compound, a derivative monomer containing the 4-dodecyloxybenzoyl moiety is often copolymerized with other monomers to create materials with tailored thermal, optical, or electronic properties.

For instance, a monomer like 4-formylphenyl 4-(dodecyloxy)benzoate, which can be synthesized from this compound, can be copolymerized with monomers such as 3-hexylthiophene. This approach allows for the creation of donor-acceptor copolymers, where the electron-rich thiophene units and the electron-accepting portions of the comonomer can lead to interesting photophysical properties. mdpi.com The resulting copolymers can be random, alternating, or block copolymers, depending on the polymerization method and the reactivity of the monomers. wikipedia.org

Applications in Advanced Materials Science Research

Liquid Crystalline Materials Development

The molecular structure of 4-Dodecyloxybenzoyl chloride, featuring a rigid benzoyl group and a flexible dodecyloxy tail, makes it an ideal precursor for a wide array of liquid crystalline materials. It is frequently used to attach long alkoxy chains to a central core, a common strategy for inducing and controlling mesophase behavior.

This compound is a versatile reagent for synthesizing both thermotropic (phase transitions induced by temperature) and lyotropic (phase transitions induced by solvent concentration) liquid crystals. It readily reacts with hydroxyl or amino groups on various molecular cores to form ester or amide linkages, respectively.

A notable example is its use in the synthesis of bowlic liquid crystals, where it is reacted with cyclotricatechylene (CTC) in the presence of pyridine (B92270) to form Hexa(4-dodecyloxybenzoyl)cyclotricatechylene. core.ac.uk In this synthesis, 4-dodecyloxybenzoic acid is first converted to this compound using thionyl chloride. core.ac.uktandfonline.com This acid chloride is then reacted with the core molecule. This method is also employed to create rod-like mesogens, such as 4-cyanophenyl 4-(dodecyloxy)benzoate, by reacting the acid chloride with 4-cyanophenol. tandfonline.com Similarly, it has been used to synthesize ester derivatives of 4,4'-Dihydroxyazoxybenzene. qau.edu.pk The synthesis of dendrimers exhibiting lyotropic phases has also been achieved using related dodecyloxybenzoyl derivatives, highlighting the versatility of this chemical group in forming ordered structures in solution. researchgate.net

The general procedure involves preparing the acid chloride from 4-dodecyloxybenzoic acid by heating it with an excess of thionyl chloride, sometimes in a solvent like benzene (B151609) or toluene, or with a few drops of DMF as a catalyst. tandfonline.commdpi.comresearchgate.net The resulting this compound is then added to a solution of the core molecule (often a phenol (B47542) or an amine) in a suitable solvent with a base like pyridine to facilitate the esterification or amidation reaction. core.ac.ukmdpi.com

The incorporation of the 4-dodecyloxybenzoyl group significantly influences the mesomorphic properties of the resulting molecules. The long, flexible dodecyloxy chain promotes the formation of ordered, yet fluid, liquid crystalline phases. Researchers use techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) to characterize these phases and their transitions.

For instance, in the case of 4-cyanophenyl 4-(dodecyloxy)benzoate, DSC studies revealed an enantiotropic smectic A (SmA) mesophase. tandfonline.com During the heating cycle, the crystal melts into a SmA phase at 72.1 °C, which then transitions to an isotropic liquid at 87.5 °C. tandfonline.com Upon cooling, the isotropic-to-SmA transition is observed at 86.5 °C, characterized by the appearance of batonnets that coalesce into a focal-conic fan texture typical of the SmA phase. tandfonline.com

In another study involving asymmetric bent-core compounds derived from azo linkages, the length of the terminal alkyl chains, such as the dodecyloxy group, was found to dictate the type of mesophase formed. researchgate.net Lower homologues in the series exhibited a B1 phase, while higher homologues, including those with dodecyloxy chains, showed a B2 phase. researchgate.net The B2 phase demonstrated anticlinic-antiferroelectric switching behavior. researchgate.net Similarly, bowlic mesogens like hexa(4-dodecyloxybenzoyl)cyclotricatechylene exhibit a mesophase, with a transition temperature to the isotropic state recorded at 183 °C. core.ac.uk

The table below summarizes the phase transition behavior of a representative mesogen synthesized using this compound.

| Compound | Heating Transitions (°C) | Cooling Transitions (°C) | Mesophase Type |

| 4-cyanophenyl 4-(dodecyloxy)benzoate | Cr 72.1 SmA 87.5 Iso | Iso 86.5 SmA 56.8 Cr | Smectic A (SmA) |

Data sourced from DSC and HOPM studies. tandfonline.com Cr = Crystal, SmA = Smectic A, Iso = Isotropic Liquid.

This compound is a crucial component in the molecular architecture of non-conventional liquid crystals, such as bent-core (or banana) and heterocyclic systems. These materials are of great interest due to their potential for exhibiting ferroelectricity and other unique electro-optical properties. researchgate.netpsu.edu

In the synthesis of bent-core liquid crystals, the 4-dodecyloxybenzoyl unit is typically attached as a terminal "wing" to a central bent unit. For example, it has been reacted with a central bent core based on 3-((4′-hydroxyphenyl)diazenyl)benzoic acid to create photosensitive bent-core compounds. mdpi.com Similarly, new series of asymmetric bent-core molecules have been synthesized using azo linkages where this compound provides one of the terminal chains. researchgate.net These structures often self-assemble into distinct smectic or columnar phases (B-phases). researchgate.net

The reagent is also used to create liquid crystals containing heterocyclic rings, which can enhance the material's electronic properties. researchgate.net For instance, luminescent liquid crystals have been synthesized from gallic acid containing a 1,3,4-oxadiazole (B1194373) heterocycle, with 3,4,5-tris(dodecyloxy)benzoyl chloride used to introduce the flexible tails. researchgate.net Another example involves the synthesis of mesogens containing a pyrimidine (B1678525) ring, where the introduction of terminal groups via acid chlorides helps induce nematic phases. ajchem-a.com The combination of the rigid heterocyclic core and the flexible dodecyloxy chains attached via the benzoyl group is a key strategy for achieving mesomorphism in these advanced materials. researchgate.netjmchemsci.com

The introduction of chirality into liquid crystal systems can lead to the formation of fascinating superstructures, such as twisted nematic and chiral smectic phases. This compound can be reacted with chiral alcohols or amines to create chiral mesogenic molecules.

Research into bowlic liquid crystals based on a cyclotricatechylene (CTV) core, for instance, has explored the use of chiral derivatives to influence molecular alignment. core.ac.uk While the primary example uses achiral this compound, the broader context of the study discusses the potential for aligning chiral CTV-based liquid crystals. core.ac.uk The segregation of incompatible molecular parts, a phenomenon known as micro- or nanosegregation, is a fundamental principle that drives the formation of many complex liquid crystal phases. researchgate.net In chiral systems, this segregation can lead to enantioselective recognition and the formation of distinct chiral domains, a topic of significant fundamental interest.

Organic Electronics and Optoelectronic Materials

The properties that make this compound derivatives excellent liquid crystals also make them candidates for applications in organic electronics. The ability to self-assemble into ordered structures is crucial for efficient charge transport in semiconductor devices.

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgpatsnap.comwikipedia.org The performance of these devices is highly dependent on the molecular ordering and electronic properties of the organic material. nih.govmdpi.com

Development of Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant potential for applications in sensors, imaging, and light-emitting devices. nih.govresearchgate.net The design of AIE-active materials often involves the synthesis of molecules that have restricted intramolecular rotation in the aggregated state, which facilitates radiative decay. rsc.org

Researchers have successfully synthesized AIE-active materials by incorporating the 4-dodecyloxybenzoyl moiety into various molecular architectures. For instance, linear and bent-shaped cyanostilbene derivatives containing ester and amide linkages with one, two, or three dodecyloxy tails have been developed. mdpi.com These compounds exhibit typical AIE properties in mixtures of tetrahydrofuran (B95107) (THF) and water. mdpi.com The fluorescence intensity of these materials increases significantly with increasing water fraction, indicating that aggregation promotes light emission. mdpi.com The mechanism behind this is attributed to the formation of J-type aggregates and intramolecular planarization upon aggregation. mdpi.com

Furthermore, the integration of AIE-active units with photochromic molecules like diarylethenes has led to the development of materials with dual-responsive fluorescence, controllable by both aggregation and light irradiation. mdpi.com This opens up possibilities for advanced applications in optical data storage and anti-counterfeiting technologies. mdpi.com

Surface Property Modification in Electronic Materials

The modification of surfaces at the molecular level is crucial for the development of advanced electronic materials with tailored properties. While direct research on the use of this compound for surface property modification in electronic materials is not extensively documented in the provided results, the principles of self-assembly and the nature of the compound suggest its potential in this area. The long alkyl chain of the dodecyloxy group can drive the self-assembly of molecules on surfaces, forming ordered monolayers or thin films. This can alter the surface energy, wettability, and electronic properties of the underlying material.

Discotic liquid crystals, which can be synthesized from derivatives of this compound, are known to self-assemble into columnar structures that can function as organic semiconductors. researchgate.net These materials have been successfully applied in electronic devices like organic solar cells and organic field-effect transistors (OFETs). researchgate.net The ability to form well-ordered, nanosegregated structures is key to their function in one-dimensional charge transport. researchgate.net

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org this compound is a valuable synthon in this field due to its amphiphilic nature, which promotes self-assembly into a variety of ordered structures.

Molecular Recognition and Host-Guest Chemistry Studies

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. wikipedia.org This process is fundamental to many biological processes and has applications in sensing, catalysis, and drug delivery. tcichemicals.comnumberanalytics.com The design of host molecules often involves creating a cavity or binding site that is sterically and electronically complementary to the guest. wikipedia.org

While direct studies detailing this compound as a primary component in host-guest systems were not the main focus of the search results, its derivatives are integral to creating environments where such interactions occur. For example, the self-assembly of amphiphiles derived from this compound can create micelles or vesicles, which can encapsulate guest molecules, effectively acting as hosts. acs.orgiitkgp.ac.in The interior of these assemblies provides a different microenvironment (e.g., hydrophobic) compared to the bulk solvent, enabling the solubilization and recognition of specific guests. Furthermore, the principles of host-guest chemistry are applied in the design of stimuli-responsive materials, where the binding and release of a guest can be triggered by external factors like light or pH changes. nih.govfrontiersin.org

Self-Assembly Processes and Formation of Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov Derivatives of this compound are prime candidates for studying and utilizing self-assembly due to the interplay of various non-covalent forces. The hydrophobic dodecyl chain, the aromatic benzoyl core, and the potential for hydrogen bonding through derived functional groups drive the formation of complex architectures.

For example, sodium N-(4-dodecyloxybenzoyl)-l-valinate, synthesized from this compound, self-assembles in water to form a variety of hierarchical structures. nih.gov At low concentrations, it forms spherical vesicles with a bilayer structure. nih.gov As the concentration increases, these vesicles can transform into more complex morphologies such as tubules, twisted ribbons, and helical strands. iitkgp.ac.innih.gov This hierarchical self-assembly is driven by a combination of hydrophobic interactions, hydrogen bonding between the amide groups, and π-π stacking of the aromatic rings. nih.gov The ability to control the resulting morphology by simply changing the concentration is a key feature of these systems.

Organogelator Design and Gelation Behavior Analysis

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and leading to the formation of a gel. rroij.com The design of organogelators often involves incorporating functionalities that promote intermolecular interactions, such as hydrogen bonding and van der Waals forces. rroij.comnih.gov

Derivatives of this compound have been investigated as effective organogelators. For instance, N-(4-N-alkyloxybenzoyl)-L-alanine amphiphiles, which can be synthesized from the corresponding 4-alkoxybenzoyl chlorides, have been shown to form organogels in aromatic solvents. iitkgp.ac.in The gelation ability is dependent on the molecular structure, including the length of the alkyl chain and the chirality of the amino acid component. The self-assembly into fibrous networks, driven by hydrogen bonding and other non-covalent interactions, is responsible for the gelation. nih.gov Some of these organogels exhibit stimuli-responsive behavior, such as thermo-reversible sol-gel transitions. rroij.com

Vesicle Formation and Bilayer Structure Investigations

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. They are of great interest due to their similarity to biological cell membranes and their potential applications in drug delivery and as microreactors. iitkgp.ac.in The spontaneous formation of vesicles from single-chain amphiphiles is a fascinating area of research.

Amphiphilic molecules derived from this compound have demonstrated the ability to spontaneously form vesicles in aqueous solutions. acs.orgiitkgp.ac.in For example, sodium N-(4-dodecyloxybenzoyl)-l-valinate (SDLV) forms large, stable vesicles at very low concentrations. acs.orgiitkgp.ac.in Dynamic light scattering and electron microscopy have confirmed the formation of these bilayer aggregates. acs.orgiitkgp.ac.in The formation of these vesicles is attributed to the hydrophobic association of the dodecyl tails and the hydrogen bonding interactions between the amide groups in the headgroup region. acs.orgiitkgp.ac.in

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 4-dodecyloxybenzoyl chloride derivatives. It is extensively used for structural elucidation, studying molecular dynamics, and characterizing mesophases.

NMR spectroscopy is a powerful tool for confirming the molecular structure of newly synthesized derivatives of this compound. nih.gov Both ¹H and ¹³C NMR are routinely employed to verify the connectivity of atoms and the presence of specific functional groups. beilstein-journals.org The process often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. jmcs.org.mx

For instance, in the synthesis of N-(4-dodecyloxybenzoyl)-N'-(4'-aminobenzoyl) hydrazine (B178648), ¹H NMR was used to confirm the structure. The spectrum, recorded in DMSO, showed characteristic signals at δ10.15 (s, 1H) and δ9.92 (s, 1H), corresponding to the hydrazine protons, and a doublet at δ7.87 (2H) for the aromatic protons adjacent to the carbonyl group of the dodecyloxybenzoyl moiety. ciomp.ac.cn

Similarly, the synthesis of 4-cyanophenyl 4-(dodecyloxy)benzoate involves the conversion of 4-dodecyloxybenzoic acid to this compound, which is then reacted with 4-cyanophenol. tandfonline.com The resulting molecular structure is confirmed through detailed NMR analysis.

The structural assignment of complex derivatives is often aided by 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). jmcs.org.mxkpfu.ru These techniques help to establish correlations between protons and carbons, providing unambiguous structural elucidation. jmcs.org.mx

Table 1: Representative ¹H NMR Data for a 4-Dodecyloxybenzoyl Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 10.15 | s | 1H | Hydrazine proton | ciomp.ac.cn |

| 9.92 | s | 1H | Hydrazine proton | ciomp.ac.cn |

Note: 's' denotes a singlet and 'd' denotes a doublet.

Deuterium (B1214612) (²H) NMR spectroscopy is a particularly powerful technique for investigating the molecular dynamics and conformational changes in liquid crystals derived from this compound. nasa.govnih.gov By selectively deuterating specific sites on the molecule, researchers can probe the motion of different molecular segments. nasa.gov

For example, in a study of bent-core liquid crystals, deuterium was placed in the terminal 4-dodecyloxybenzoate moiety to study the dynamic behavior of the terminal phenyl rings. nasa.gov This allows for the investigation of molecular dynamics as a function of temperature. nasa.gov Deuterium NMR provides a versatile and specific method for studying liquid crystal order and dynamics. nasa.gov The analysis of quadrupolar echo line shapes and relaxation times over a range of conditions yields detailed information about motions such as librations and slower helix motions. nih.gov

Conformational analysis is not limited to ²H NMR. ¹H NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide information about the spatial proximity of atoms, which is crucial for determining the predominant conformations of molecules in solution. mdpi.com

Variable-temperature (VT) NMR is essential for characterizing the different liquid crystalline phases (mesophases) that materials derived from this compound can exhibit. qau.edu.pknih.gov As the temperature changes, these materials can transition between solid, liquid crystal, and isotropic liquid phases. These transitions are accompanied by significant changes in the NMR spectrum.

In the isotropic phase, sharp lines are observed, similar to a regular solution NMR spectrum. However, upon cooling into a mesophase, the lines broaden significantly due to the restricted, anisotropic motion of the molecules. The specific line shapes and splittings observed in the mesophase spectrum are characteristic of the type of liquid crystal phase (e.g., nematic, smectic). tandfonline.com

For instance, in a study of a two-ring mesogen, 4-cyanophenyl 4-(dodecyloxy)benzoate, temperature-dependent ¹³C NMR was used to study its smectic A (SmA) mesophase. The sample was heated to the isotropic phase and then slowly cooled to the liquid crystalline phase before acquiring the spectra at different temperatures within the mesophase range. tandfonline.com This allows for the observation of how molecular order changes with temperature. tandfonline.com

¹³C NMR spectroscopy is a key technique for determining the orientational order of liquid crystals. tandfonline.comnih.gov In an ordered liquid crystal phase, the molecules have a preferential alignment with respect to an external magnetic field. This anisotropy is not averaged out as it is in an isotropic liquid, leading to chemical shifts that are dependent on the orientation of the molecule.

The orientational order parameter (S) is a measure of the degree of molecular alignment. It can be determined by analyzing the chemical shifts in the ¹³C NMR spectrum of an aligned sample. mdpi.com Two-dimensional separated local field (SLF) NMR spectroscopy is a powerful method used to measure the ¹³C-¹H dipolar couplings. These couplings are directly related to the orientational order parameters of specific molecular segments, such as the phenyl rings. tandfonline.com

For example, for 4-cyanophenyl 4-(dodecyloxy)benzoate (a two-ring mesogen), the main order parameter (Szz) was found to vary from 0.63 to 0.53 across the smectic A phase over a temperature range of 76–88 °C. tandfonline.com For a more complex three-ring mesogen, the Szz values were even higher, around 0.73 in the smectic A phase and 0.69 in the nematic phase. tandfonline.com

Table 2: Orientational Order Parameters (Szz) from ¹³C NMR

| Mesogen | Phase | Temperature (°C) | Szz | Reference |

|---|---|---|---|---|

| 4-Cyanophenyl 4-(dodecyloxy)benzoate | SmA | 76 | 0.63 | tandfonline.com |

| 4-Cyanophenyl 4-(dodecyloxy)benzoate | SmA | 88 | 0.53 | tandfonline.com |

| Three-ring mesogen | SmA | 120 | ~0.73 | tandfonline.com |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and the interactions between molecules.

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups within derivatives of this compound. upi.edu The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. wiley.com These characteristic frequencies act as a "fingerprint" for different functional groups. redalyc.org

In the context of this compound and its derivatives, key vibrational bands include:

C=O stretch: The carbonyl group of the benzoyl chloride or resulting ester/amide shows a strong absorption typically in the range of 1680-1760 cm⁻¹. libretexts.org

C-O stretch: The ether linkage of the dodecyloxy group and the ester group will have characteristic C-O stretching vibrations, usually found between 1000 and 1300 cm⁻¹. libretexts.org

Aromatic C=C stretch: The benzene (B151609) ring exhibits several stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H stretch: The dodecyl chain shows strong C-H stretching absorptions between 2850 and 3000 cm⁻¹. libretexts.org

FTIR is also used to analyze intermolecular interactions, such as hydrogen bonding. For example, in aroylhydrazone derivatives, the N-H and C=O groups can participate in hydrogen bonding, which causes shifts in their respective vibrational frequencies. By analyzing these shifts, the nature and strength of the hydrogen bonds can be inferred.

Table 3: Common FTIR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1680-1760 |

| Ether/Ester (C-O) | Stretch | 1000-1300 |

| Aromatic Ring (C=C) | Stretch | 1450-1600 |

Raman Spectroscopy for Conformational Analysis in Mesophases

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly suitable for the conformational analysis of molecules like this compound, particularly within its liquid crystalline phases (mesophases).

In the study of liquid crystals, Raman spectroscopy can elucidate the degree of orientational order and conformational changes that occur during phase transitions. For long-chain molecules such as this compound, the alkyl chain can adopt various conformations, ranging from a highly ordered all-trans state to more disordered gauche states. The vibrational modes associated with the C-C and C-H bonds within the dodecyloxy chain are sensitive to these conformational changes.

Research findings indicate that for similar long-chain molecules, specific Raman bands can be used as markers for conformational order. For instance, the analysis of the C-H stretching region and the accordion-like longitudinal acoustic modes (LAMs) of the alkyl chain can provide quantitative information about the trans/gauche conformational ratio. While specific Raman studies on this compound are not extensively detailed in the provided results, the principles of Raman spectroscopy for conformational analysis are well-established for analogous systems. The technique allows researchers to probe how the molecular conformation of the dodecyloxy tail and the orientation of the benzoyl chloride head group change with temperature and phase, which is crucial for understanding the structure-property relationships in the resulting liquid crystalline materials. nih.gov

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for the precise determination of molecular weight and elemental composition, thereby confirming the structure of synthesized compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This accuracy allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. bioanalysis-zone.comspectralworks.com For this compound (C19H29ClO2), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition and, by extension, its molecular formula. chromatographyonline.com

The high resolving power of HRMS is also critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. chromatographyonline.com This capability ensures a high degree of confidence in the structural assignment of this compound, which is essential for quality control and for ensuring the purity of the material used in further studies and applications. spectralworks.comchromatographyonline.com

Atmospheric Pressure Ionization Mass Spectrometry (API-MS)

Atmospheric Pressure Ionization (API) encompasses a range of "soft" ionization techniques that are particularly well-suited for the analysis of thermally labile or low-volatility compounds, including many organic molecules used in materials science. libretexts.org In API-MS, ionization occurs at or near atmospheric pressure before the resulting ions are introduced into the mass analyzer. libretexts.org Common API techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). libretexts.orgspectroscopyonline.com

APCI is particularly effective for the analysis of moderately polar and nonpolar compounds with molecular weights up to 1500 Da. nih.gov Ionization in APCI is initiated by a corona discharge in the gas phase, leading to the formation of protonated molecules [M+H]+ or, in some cases, radical cations M•+. nih.gov This soft ionization process typically results in minimal fragmentation, with the mass spectrum being dominated by the molecular ion peak. nih.gov This is advantageous for confirming the molecular weight of this compound. While specific API-MS data for this compound is not provided in the search results, the technique's general applicability makes it a valuable tool for the routine analysis and structural confirmation of such compounds. spectroscopyonline.comnih.gov

Thermal Analysis Techniques in Materials Science

Thermal analysis techniques are fundamental to characterizing the properties of materials like this compound, which are often designed for applications where thermal behavior is critical.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. nih.govtainstruments.com DSC is instrumental in identifying and quantifying the phase transitions of liquid crystalline materials. qualitest.ae As a sample of this compound is heated or cooled in a controlled manner, DSC detects the temperatures and enthalpies of events such as melting (solid to liquid or liquid crystal), crystallization, and transitions between different liquid crystalline mesophases. qualitest.aeul.pt

A typical DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks where the sample absorbs heat, while exothermic events, like crystallization, show peaks corresponding to heat release. qualitest.ae The temperatures at which these peaks occur define the transition temperatures, and the area under the peaks is proportional to the enthalpy change (ΔH) of the transition. This quantitative data is vital for constructing a phase diagram for this compound and for understanding the thermodynamic stability of its various phases.

| Phase Transition | Typical Observation in DSC |

| Melting | Endothermic Peak |

| Crystallization | Exothermic Peak |

| Glass Transition | Step change in baseline heat flow |

| Liquid Crystal Phase Transitions | Endothermic or Exothermic Peaks |

This table is a generalized representation of DSC data for a material exhibiting liquid crystalline behavior.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduresearchgate.net TGA is primarily used to evaluate the thermal stability and decomposition profile of materials. tainstruments.com For this compound, a TGA experiment would involve heating the sample at a constant rate and monitoring its mass. The resulting TGA curve plots the percentage of initial mass remaining against temperature.

A significant drop in mass indicates decomposition. The temperature at which this weight loss begins provides a measure of the material's thermal stability. qau.edu.pk In some cases, the derivative of the TGA curve (DTG curve) is also plotted, which shows the rate of mass loss and can help to distinguish between different decomposition steps. researchgate.net This information is crucial for determining the upper temperature limit at which this compound can be processed or used without undergoing thermal degradation. For instance, TGA has been used to show that related benzamide (B126) structures can be thermally stable up to 300 °C. qau.edu.pk

| Measurement | Information Provided |

| Onset Temperature of Decomposition | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |

| Percentage Weight Loss | The amount of mass lost at different temperature ranges, which can correspond to the loss of specific molecular fragments. |

| Residual Mass | The percentage of material remaining at the end of the experiment, which could be an inorganic residue. |

This table outlines the key data obtained from a TGA experiment.

Microscopic and Imaging Techniques

Microscopy is fundamental to visualizing the varied phases and structures formed by molecules derived from this compound.

Polarized Optical Microscopy (POM) is an indispensable tool for the initial identification and characterization of liquid crystalline phases. libretexts.org When materials incorporating the 4-dodecyloxybenzoyl moiety are synthesized, their mesomorphic behavior is typically first observed using POM, often in conjunction with a hot stage to control temperature. rsc.org The principle of POM lies in its use of two polarizers oriented at right angles to each other (cross-polarization). libretexts.org Isotropic liquids appear dark under these conditions, whereas anisotropic materials, like liquid crystals, rotate the plane of polarized light and thus appear bright with characteristic textures. libretexts.orgqau.edu.pk

The unique textures observed under POM allow for the identification of different mesophases. For instance, derivatives of this compound have been shown to form various liquid crystal phases, including smectic and columnar phases. snu.edu.in The fan-shaped textures are often indicative of smectic phases, while other specific patterns can suggest columnar arrangements. researchgate.net For example, in the study of certain ionic liquid crystals, the observation of specific defect textures by POM was key to identifying a smectic A phase. uoh.edu.iq The technique is so crucial that the lack of POM studies in some investigations is considered a significant omission. uoh.edu.iq Furthermore, POM is used to determine the phase transition temperatures, which are then often confirmed by techniques like Differential Scanning Calorimetry (DSC). rsc.orgmdpi.combeilstein-journals.org

While POM is excellent for observing bulk liquid crystal textures, Electron Microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides much higher resolution, enabling the visualization of nanoscale structures. thermofisher.com These techniques are crucial for understanding the morphology of aggregates and self-assembled systems derived from this compound.

Transmission Electron Microscopy (TEM) uses electrons that pass through an ultrathin sample to create an image, offering detailed information about the internal structure of materials. thermofisher.com For instance, TEM has been used to visualize the inner structures of self-assembled morphologies, such as the onion-like layers within spherical colloidal particles. researchgate.net In studies of amphiphilic derivatives, TEM can confirm the formation of vesicles or micelles. researchgate.net Cryogenic TEM (cryo-TEM) is a particularly powerful variation where samples are flash-frozen in their native, solvated state, which is essential for accurately imaging solution-borne nanostructures like those formed by lipid-polyelectrolyte complexes. nih.govrsc.org

X-ray Diffraction (XRD) and Scattering (SAXS/WAXS) for Structural Order

X-ray diffraction (XRD) and scattering are powerful, non-destructive techniques for determining the arrangement of atoms and molecules within a material. forcetechnology.com By analyzing how X-rays are scattered by a sample, researchers can deduce detailed information about its crystalline or liquid crystalline structure. d-nb.info These techniques are essential for moving beyond the optical textures seen in POM to quantitatively determine the structural parameters of the mesophases.

For liquid crystals derived from this compound, X-ray scattering is used to definitively identify the mesophase type and measure its key structural parameters. The technique is typically divided into Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS).

SAXS probes larger length scales and is used to determine the long-range positional order, such as the layer spacing (d-spacing) in smectic phases or the lattice parameters of two-dimensional columnar phases. researchgate.netbeilstein-journals.org For example, in a smectic A phase, a sharp reflection in the SAXS region corresponds to the layer periodicity. researchgate.net For columnar phases, the positions of the reflections can be indexed to a specific 2D lattice (e.g., hexagonal or rectangular), providing the lattice parameters. snu.edu.inbeilstein-journals.org

WAXS investigates shorter length scales, providing information about the short-range positional order, such as the average distance between molecules within a smectic layer or along the axis of a column. snu.edu.inmdpi.com A diffuse, broad halo in the WAXS pattern (e.g., around 4.5 Å) is characteristic of the liquid-like arrangement of the molten aliphatic chains. snu.edu.in

Together, SAXS and WAXS provide a comprehensive picture of the mesophase structure. Studies on various complex molecules have successfully used these techniques to confirm the presence of smectic A, hexagonal columnar (Colh), and rectangular columnar (Colr) phases, and to measure their temperature-dependent structural parameters. snu.edu.inresearchgate.netbeilstein-journals.org

The principles of X-ray scattering are also applied to characterize the structure of other ordered systems beyond liquid crystals, such as self-assembled aggregates and xerogels. When molecules containing the this compound moiety self-assemble in solution or form a gel, SAXS and WAXS can reveal the nature of the resulting nanostructures.

For example, SAXS is instrumental in studying the morphology of lipid/polyelectrolyte complexes, revealing the lamellar nanostructure of the formed lipoplexes. rsc.org The technique can provide detailed models of the form factors of various self-assembled shapes, including layered, spherical, cylindrical, and helical structures. nih.gov In the context of xerogels, which are formed by drying a gel, XRD can characterize the remnant ordered structure, providing insights into how the self-assembly of the gelator molecules is preserved in the solid state.

Chromatographic Separation and Purification Methodologies

The synthesis of this compound and its subsequent derivatives often results in a mixture containing the desired product, unreacted starting materials, and by-products. Therefore, effective purification is a critical step to obtain materials with the high purity required for reliable physical characterization and potential applications. Chromatography is a primary set of techniques used for this purpose. byjus.com

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely employed method for the purification of organic compounds, including intermediates and final products in the synthesis of complex molecules derived from this compound. qau.edu.pkepo.org The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). bccampus.ca By carefully selecting the solvent system, components with different polarities can be separated from each other.

For instance, in multi-step syntheses leading to complex benzamide or ester derivatives, column chromatography is an essential step to isolate the pure target compound. qau.edu.pk The purity of the collected fractions is often monitored by a simpler chromatographic technique, such as Thin Layer Chromatography (TLC), before the solvent is removed to yield the purified product. In some cases, final purification may also be achieved by recrystallization from a suitable solvent, which can be highly effective for crystalline solids. savemyexams.com High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound, confirming that it has been successfully isolated.

Column Chromatography for Product Isolation and Purification

Column chromatography is a fundamental and widely used purification technique in organic chemistry for separating individual compounds from a mixture. researchgate.net The principle relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. miamioh.edu This method is particularly effective for purifying reaction products on both small and large scales. researchgate.net

In the context of reactions involving this compound, such as its use in acylation to form esters, column chromatography is an essential step for isolating the desired product from unreacted starting materials or byproducts. For instance, in the synthesis of 4-Formylphenyl 4-(dodecyloxy)benzoate from this compound and 4-hydroxybenzaldehyde, the crude product is subjected to purification involving filtration and recrystallization, which can be supplemented or replaced by column chromatography for higher purity. epo.org

The process involves packing a glass column with a stationary phase, typically silica gel (SiO₂), and eluting the mixture with a solvent system (mobile phase). miamioh.edu The polarity of the solvent is critical; a gradual increase in polarity often provides the best separation. rochester.edu For compounds like those derived from this compound, a typical solvent system might start with a non-polar solvent like hexanes and gradually introduce a more polar solvent like ethyl acetate.

General Procedure for Column Chromatography Purification:

Column Packing: The column is filled with a slurry of silica gel in a non-polar solvent. miamioh.edu

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully added to the top of the silica gel. miamioh.edurochester.edu

Elution: The mobile phase is passed through the column. The separation occurs as compounds with different polarities travel down the column at different rates.

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product. researchgate.net

Solvent Evaporation: The solvent is removed from the combined pure fractions to yield the isolated compound. miamioh.edu

Table 1: Typical Parameters for Column Chromatography

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent material that separates the mixture. | Silica Gel (SiO₂) or Alumina (Al₂O₃) researchgate.netmiamioh.edu |

| Mobile Phase | The solvent or solvent mixture that carries the compounds through the column. | Hexane/Ethyl Acetate Gradient, Dichloromethane/Ligroin researchgate.netmiamioh.edu |

| Elution Mode | The method of passing the solvent through the column. | Gravity or Flash (using pressure) miamioh.edu |

| Application | Purpose of the chromatography. | Isolation of acylated products, removal of unreacted reagents. epo.org |

Gel Permeation Chromatography (GPC) for Monitoring Polymerization and Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is an indispensable analytical tool for characterizing polymers. sepscience.com It separates molecules based on their hydrodynamic volume (size) in solution, making it the primary method for determining molecular weight and molecular weight distribution (polydispersity) of polymers. sepscience.comchromatographytoday.com

While this compound is not a polymer itself, it can be incorporated into monomer units that are subsequently polymerized. GPC is crucial for analyzing the resulting polymers. During polymer synthesis, repeating monomer units bond to form large molecules, but the chain lengths vary, resulting in a distribution of molar masses. sepscience.com This distribution is a defining characteristic of a polymer and significantly influences its physical properties. sepscience.comchromatographytoday.com

The GPC process involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes. chromatographytoday.com By calibrating the system with polymer standards of known molecular weights, a calibration curve can be created to determine the molecular weight of the unknown polymer sample. lcms.cz

Table 2: Key GPC Analysis Parameters for Polymers

| Parameter | Definition | Significance |

| Molecular Weight (MW) | The mass of one mole of the polymer. | A key characteristic influencing a polymer's mechanical and thermal properties. chromatographytoday.com |

| Molecular Weight Distribution (MWD) | The distribution of molar masses of the polymer chains in a sample. | Describes the heterogeneity of the polymer chains. sepscience.com |

| Polydispersity Index (PDI) | A measure of the broadness of the MWD (calculated as Mw/Mn). | A PDI of 1.0 indicates all polymer chains are of the same length. |

| Application | Purpose of the analysis. | Monitoring polymerization progress, quality control of polymer products, understanding structure-property relationships. sepscience.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. torontech.com It is an essential method for determining the purity of chemical compounds, including this compound and its derivatives. moravek.com HPLC offers high resolution and sensitivity, making it ideal for detecting and quantifying even trace-level impurities that could affect the outcome of subsequent reactions or the properties of a final product. moravek.com For instance, the purity of 4-Formylphenyl 4-(dodecyloxy)benzoate, synthesized from this compound, can be confirmed to be greater than 99% using HPLC.

The HPLC process involves injecting a small volume of the sample into a mobile phase stream that passes through a column packed with a stationary phase. moravek.com The separation is based on the differential partitioning of the sample components between the two phases. A detector measures the components as they elute from the column, producing a chromatogram where each peak corresponds to a different component. torontech.com

For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram. The method can be validated according to established guidelines to ensure its accuracy, precision, and linearity. nih.gov Key validation parameters include the Limit of Detection (LOD), the lowest concentration of an analyte that the system can detect, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.govfortuneonline.org

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Description | Typical Value/Condition |

| Column | The stationary phase where separation occurs. | C18 column (e.g., 3 µm, 3.0 mm x 150 mm) nih.gov |

| Mobile Phase | The solvent system that moves the sample through the column. | A gradient of Acetonitrile and Water with an additive like Trifluoroacetic Acid (TFA). nih.gov |

| Flow Rate | The speed at which the mobile phase is pumped. | 0.6 - 2.0 mL/min nih.govfortuneonline.org |

| Detection | The method used to "see" the separated components. | UV-Vis Detector (e.g., at 220 nm or 245 nm) nih.govfortuneonline.org |

| Column Temperature | Maintained temperature of the column for reproducibility. | 30°C nih.govfortuneonline.org |

| Limit of Detection (LOD) | The minimum detectable concentration. | e.g., 0.1 µg/mL nih.gov |

| Limit of Quantification (LOQ) | The minimum quantifiable concentration. | e.g., 0.5 µg/mL nih.gov |

| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | ≥ 0.999 nih.govfortuneonline.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of many-body systems like atoms and molecules. wikipedia.org It allows for the accurate calculation of molecular properties by modeling the electron density.

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. For 4-dodecyloxybenzoyl chloride, these calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is defined by the arrangement of electrons in molecular orbitals. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich dodecyloxy-substituted benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing benzoyl chloride group.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show a region of negative potential (red/yellow) around the highly electronegative oxygen and chlorine atoms of the benzoyl chloride head, indicating sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. ijcce.ac.ir

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Location / Significance |

|---|---|

| HOMO | Localized on the dodecyloxybenzene moiety; region of electron donation. |

| LUMO | Localized on the carbonyl and C-Cl bond of the benzoyl chloride group; region of electron acceptance. |

| HOMO-LUMO Gap | Determines electronic stability and reactivity; a moderate gap is expected, indicating a balance between stability and the reactivity required of an acyl chloride. |

| MEP Negative Pole | Concentrated on the carbonyl oxygen and chlorine atom, indicating nucleophilic character. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons; expected to be high due to the acyl chloride group. ijcce.ac.ir |

This table is illustrative, based on theoretical principles of DFT applied to the known functional groups within the molecule.

DFT is also employed to determine the most stable three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. libretexts.org For a flexible molecule like this compound, this involves exploring various conformations, particularly rotation around single bonds.

The geometry of the benzoyl chloride portion is predicted to be largely planar, with the VSEPR model suggesting a trigonal planar arrangement around the carbonyl carbon. libretexts.orgyoutube.com The long dodecyl chain, however, can adopt numerous conformations. The lowest energy state for an alkyl chain is typically an all-trans (staggered) conformation to minimize steric hindrance. The orientation of the dodecyloxy group relative to the benzene ring and the rotation around the C-O-C ether linkage are also critical. Computational studies on similar substituted prolines show that conformational preferences can be significantly influenced by the solvent environment. nih.gov

Table 2: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value / Conformation | Rationale |

|---|---|---|

| C-C-C Bond Angle (Alkyl Chain) | ~109.5° | Tetrahedral geometry around sp³ hybridized carbon atoms. libretexts.org |

| O=C-Cl Bond Angle | ~120° | Trigonal planar geometry around the sp² hybridized carbonyl carbon. okstate.edu |

| Benzene Ring | Planar | Aromatic sp² hybridization. |

| Dodecyl Chain Conformation | Predominantly all-trans | Minimization of steric strain. |

| C(ring)-O-C(alkyl) Bond Angle | ~118-120° | sp²-O-sp³ linkage, slightly larger than tetrahedral due to the bulky phenyl group. |

This table presents expected values based on VSEPR theory and DFT outcomes for analogous molecular fragments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov This technique is particularly suited to studying the collective behavior of molecules, such as aggregation and self-assembly in solution. copernicus.orgepfl.ch

While MD simulations for this compound itself are not reported, extensive studies on its derivatives, such as sodium N-(4-dodecyloxybenzoyl)-L-valinate (SDLV), offer profound insights. acs.orgiitkgp.ac.in These amphiphilic molecules, featuring the same hydrophobic dodecyloxybenzoyl tail, exhibit a strong tendency to aggregate in aqueous solutions.

Studies on SDLV show that it self-assembles into large bilayer structures, such as vesicles, at a very low critical aggregation concentration (cac). acs.orgiitkgp.ac.in Dynamic light scattering (DLS) measurements confirm the formation of these large aggregates. acs.org MD simulations can model this process by placing numerous amphiphile molecules in a simulation box with water and observing their spontaneous organization, driven by the hydrophobic effect which causes the dodecyl chains to cluster together, away from water.

Table 3: Aggregation Properties of a 4-Dodecyloxybenzoyl Derivative

| Compound | Critical Aggregation Concentration (cac) | Type of Aggregate Formed | Experimental Technique |

|---|---|---|---|

| Sodium N-(4-dodecyloxybenzoyl)-L-valinate (SDLV) | Very low | Large bilayer structures, vesicles, tubules, twisted ribbons. acs.orgiitkgp.ac.in | Surface Tension, Fluorescence, DLS, TEM. acs.org |

The driving forces behind the self-assembly of 4-dodecyloxybenzoyl derivatives are a combination of non-covalent interactions. ucsd.edulibretexts.org MD simulations are crucial for dissecting the contributions of these different forces.

Hydrophobic Interactions : The primary driving force for aggregation in water is the tendency of the nonpolar dodecyl chains to minimize contact with aqueous solvent, leading them to cluster together.

Hydrogen Bonding : In derivatives like SDLV, strong intermolecular hydrogen bonds between the amide (-CONH-) groups are critical for stabilizing the ordered, self-assembled structures. acs.org FT-IR spectroscopy confirms this strong amide hydrogen bonding. acs.org

Dipole-Dipole Interactions : The polar headgroups, containing carbonyls and other polar functionalities, engage in dipole-dipole interactions. jackwestin.comsavemyexams.com

Van der Waals Forces : These forces are significant among the long alkyl chains, contributing to the packing and stability of the hydrophobic core of the aggregates.

MD simulations can quantify these interactions, revealing how they guide the molecules to form specific morphologies like vesicles, tubules, and helical ribbons observed in microscopy studies. acs.orgiitkgp.ac.in The process is a classic example of spontaneous self-organization, where all the information required for the formation of complex structures is encoded in the molecular components themselves. ucsd.edu

Mechanistic Studies through Computational Chemistry